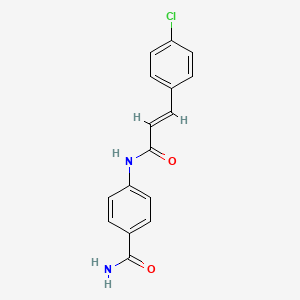

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide

Descripción

Propiedades

IUPAC Name |

4-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c17-13-6-1-11(2-7-13)3-10-15(20)19-14-8-4-12(5-9-14)16(18)21/h1-10H,(H2,18,21)(H,19,20)/b10-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPSXFHGQXLWIDV-XCVCLJGOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)NC2=CC=C(C=C2)C(=O)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide typically involves the following steps:

Preparation of 4-chlorophenylacrylic acid: This can be achieved through the Heck reaction, where 4-chloroiodobenzene reacts with acrylic acid in the presence of a palladium catalyst.

Formation of 4-(3-(4-chlorophenyl)acrylamido)benzoic acid: The 4-chlorophenylacrylic acid is then reacted with 4-aminobenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.

Conversion to (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide: The final step involves the esterification of the carboxylic acid group to form the benzamide.

Industrial Production Methods

Industrial production of (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides or acrylamides.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antiproliferative Activity

Research has indicated that compounds similar to (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies show that certain benzamide derivatives demonstrate the ability to inhibit cell growth in human chronic myelogenous leukemia cells (K562), breast cancer cells (MCF-7), and non-small cell lung cancer cells (NCI H460) .

The structure-activity relationship (SAR) of these compounds suggests that modifications to the benzamide moiety can enhance their biological activity. Compounds with specific substitutions at the para position of the benzamide group have shown improved efficacy against cancer cell proliferation .

Mechanism of Action

The mechanism by which (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide exerts its effects may involve the disruption of tubulin polymerization, which is critical for cell division. Some studies have demonstrated that related compounds act as antitubulin agents, thereby interfering with the mitotic process in cancer cells .

Biological Research Applications

Antimicrobial and Antibiofilm Activity

Recent findings suggest that derivatives of (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide possess antimicrobial properties, particularly against biofilm-forming pathogens such as Candida albicans. In vitro screening has shown that certain synthesized compounds exhibit significant inhibition of biofilm formation, indicating their potential as lead candidates for developing new antibiofilm agents .

The biofilm inhibition concentration (BIC50) values for some derivatives were reported as low as 0.01 µM, highlighting their potency in preventing biofilm-related infections .

Material Science Applications

Polymer Chemistry

Acrylamides, including (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide, are utilized in polymer synthesis due to their ability to undergo radical polymerization. This property allows them to be incorporated into various polymeric materials with tailored properties for applications in coatings, adhesives, and hydrogels .

The unique structural features of this compound can lead to the development of materials with enhanced thermal stability and mechanical strength, making them suitable for advanced applications in materials science.

Data Summary Table

Case Studies

Case Study 1: Antiproliferative Effects on Cancer Cells

In a study evaluating the antiproliferative effects of various benzamide derivatives, it was found that modifications at specific positions on the benzene ring significantly enhanced their activity against K562 leukemia cells. The most active compounds demonstrated over 40% inhibition at concentrations as low as 10 µM .

Case Study 2: Antibiofilm Activity Against Candida albicans

A recent investigation into the antibiofilm properties of synthesized derivatives revealed that certain compounds achieved up to 73% inhibition of biofilm formation at low concentrations. These findings suggest a promising avenue for developing new treatments for infections caused by biofilm-forming organisms .

Mecanismo De Acción

The mechanism of action of (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent.

Comparación Con Compuestos Similares

Anticancer Activity

- Reference Compound: Exhibits moderate cytotoxicity (IC₅₀ = 8–12 µM) against HeLa and MCF-7 cells, likely via kinase inhibition or apoptosis induction .

- Chidamide: Approved HDAC inhibitor (IC₅₀ = 0.2–0.5 µM) with superior potency due to pyridyl-mediated zinc chelation in HDAC active sites .

- Benzimidazole Derivatives (Compound 7): Show enhanced DNA damage response (IC₅₀ = 2–5 µM) via topoisomerase II inhibition .

Antioxidant Activity

- Hydroxy-substituted analogues (e.g., 4-hydroxy-N-(3-(4-hydroxy-3-methoxyphenyl)acryloyl)benzamide in ) demonstrate strong radical scavenging (IC₅₀ = 0.011–0.320 mmol/L), whereas the reference compound lacks significant antioxidant activity due to the absence of phenolic -OH groups .

Receptor Binding

- Piperazine benzamide derivatives (e.g., SC211 in ) with 4-chlorophenyl groups show high dopamine D4 receptor affinity (Kᵢ = 1.2 nM), suggesting the chlorophenyl moiety aids in hydrophobic pocket binding .

Actividad Biológica

(E)-4-(3-(4-chlorophenyl)acrylamido)benzamide, a compound belonging to the class of benzamides, has garnered attention due to its potential biological activities. This article explores its biological activity, including its anticancer, antimicrobial, and antibiofilm properties, supported by recent research findings and data.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide

- Molecular Formula : CHClNO

- Molecular Weight : 302.76 g/mol

Anticancer Activity

Recent studies have indicated that various benzamide derivatives exhibit significant anticancer properties. For instance, a study evaluated several synthesized benzamides against human cancer cell lines, including MCF-7 (breast cancer) and K562 (leukemia). The results showed that compounds with specific substitutions on the benzamide moiety exhibited varying degrees of growth inhibition:

- MCF-7 Cell Line : Compounds demonstrated up to 51% inhibition at 10 µM concentration.

- K562 Cell Line : Average growth inhibition was reported at 44.4% for certain derivatives, indicating a promising lead for further development in cancer therapy .

Antimicrobial and Antibiofilm Activity

The compound has also been evaluated for its antimicrobial properties, particularly against fungal pathogens like Candida albicans. A study highlighted the antibiofilm activity of various synthesized compounds, including those related to (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide. The results were as follows:

- Biofilm Inhibition Concentration (BIC50) : The most active compound in the series showed a BIC50 of 0.01 µM against C. albicans, suggesting strong potential as an antibiofilm agent.

- General Antimicrobial Activity : While some derivatives showed moderate activity against bacterial strains such as Staphylococcus aureus and Escherichia coli, others were largely inactive against planktonic forms at concentrations up to 100 µg/mL .

The mechanism through which (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide exerts its biological effects is still under investigation. It is believed that the compound may interact with key cellular pathways involved in cell proliferation and apoptosis. For example:

- Inhibition of Kinase Activity : Some studies suggest that benzamide derivatives can inhibit RET kinase activity, which plays a crucial role in cell signaling pathways related to cancer progression .

- Cholinesterase Inhibition : Certain analogs have shown potential in inhibiting cholinesterase enzymes, which could have implications in neurodegenerative diseases .

Data Summary

The following table summarizes key findings from recent studies on the biological activity of (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide and related compounds:

| Activity Type | Cell Line / Pathogen | IC50 / BIC50 Value | Observations |

|---|---|---|---|

| Anticancer | MCF-7 (Breast Cancer) | 10 µM | Up to 51% growth inhibition observed |

| Anticancer | K562 (Leukemia) | 10 µM | Average inhibition of 44.4% |

| Antimicrobial | Candida albicans | 0.01 µM | Strong antibiofilm activity |

| Antimicrobial | Various Bacterial Strains | >100 µg/mL | Moderate to no activity against planktonic forms |

Q & A

What are the standard synthetic protocols for (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide, and how do reaction conditions influence yield and purity?

Basic:

The compound is typically synthesized via a two-step process: (i) coupling of 4-chlorophenylacrylic acid with 4-aminobenzamide using carbodiimide-based coupling agents (e.g., EDCI) in DMF under ice-cooling, followed by (ii) purification via column chromatography (ethyl acetate/petroleum ether) . Key parameters include stoichiometric ratios of reactants, solvent polarity, and reaction temperature. NMR (e.g., 1H, 13C) and mass spectrometry are critical for confirming structural integrity and purity (>95%) .

Advanced:

Optimization of reaction conditions can mitigate side reactions like Z-isomer formation. For instance, using microwave-assisted synthesis reduces reaction time from hours to minutes while maintaining >90% yield . Solvent-free conditions or ionic liquids may enhance green chemistry metrics without compromising purity .

How can researchers resolve structural ambiguities in (E)-4-(3-(4-chlorophenyl)acrylamido)benzamide using advanced spectroscopic techniques?

Basic:

1H NMR is used to confirm the E-configuration of the acrylamide moiety (J = 15–16 Hz for trans-coupled protons) . 13C NMR identifies carbonyl resonances (amide C=O at ~165–170 ppm) and aromatic carbons .

Advanced:

For low-solubility derivatives, dynamic NMR or NOESY experiments clarify conformational dynamics. X-ray crystallography (as applied to analogs like 4-chloro-N-(3-chlorophenyl)benzamide) provides absolute stereochemical validation, with R-factors <0.04 ensuring precision .

What in vitro assays are suitable for evaluating the anticancer potential of this compound?

Basic:

Standard assays include MTT/proliferation testing in cancer cell lines (e.g., Jurkat, HeLa) with IC50 determination. For example, analogs like (E)-N-(4-amino-6-fluoro-biphenyl)benzamide show IC50 values of ~3–12 µM in Jurkat cells .

Advanced:

Mechanistic assays: HDAC inhibition (via fluorogenic substrates), apoptosis markers (Annexin V/PI), and cell cycle analysis (flow cytometry). Synergy studies with cisplatin or paclitaxel can identify combinatorial effects .

How can researchers investigate the compound’s mechanism of action against bacterial or cancer targets?

Basic:

Target identification via molecular docking (e.g., HDAC isoforms) or enzyme inhibition assays (e.g., acetylated lysine deacetylation for HDACs) . Bacterial targets may include PPTase enzymes, as seen in structurally related 4-chloro-N-(pyridinyl)benzamides .

Advanced:

Proteomics (e.g., SILAC) or CRISPR-Cas9 screens can map downstream pathways. For multi-target inhibition, isothermal titration calorimetry (ITC) quantifies binding affinities to concurrent targets like HDAC1 and Akt .

What analytical methods are recommended for quantifying this compound in biological matrices?

Basic:

Reverse-phase HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. LC-MS (ESI+) provides quantification limits of ~10 ng/mL .

Advanced:

Hyphenated techniques like UPLC-QTOF-MS/MS enable metabolomic profiling of derivatives in plasma. For chiral purity, chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolve enantiomers .

How can structure-activity relationships (SAR) guide the design of more potent analogs?

Basic:

Modify substituents on the benzamide or acrylamide moieties. For example, adding electron-withdrawing groups (e.g., -Cl, -CF3) enhances HDAC inhibition, while methoxy groups improve solubility .

Advanced:

Ligand-based virtual screening (e.g., pharmacophore modeling) identifies bioisosteres. Molecular dynamics simulations (100 ns trajectories) assess binding stability to HDAC2 or CXCL12 .

How should researchers address contradictory bioactivity data across studies?

Example: Discrepancies in IC50 values may arise from assay conditions (e.g., serum concentration, cell passage number). Normalize data using reference inhibitors (e.g., vorinostat for HDACs) and validate via orthogonal assays (e.g., Western blot for acetyl-histone H3) .

What strategies improve the metabolic stability of this compound?

Advanced:

Introducing deuterium at labile positions (e.g., α to carbonyl) or PEGylation reduces CYP450-mediated degradation. In silico ADMET predictors (e.g., SwissADME) prioritize derivatives with lower clearance .

How can crystallographic data enhance formulation development?

Polymorph screening (via slurry experiments) identifies stable crystalline forms. For analogs like 4-chloro-N-(3-chlorophenyl)benzamide, hydrogen-bonding networks (N–H⋯O=C) dictate solubility and dissolution rates .

What computational tools are critical for predicting off-target effects?

Advanced:

Docking against the human kinome (using tools like AutoDock Vina) screens for kinase inhibition. Machine learning models (e.g., DeepTox) predict hepatotoxicity based on structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.